molecular formula C27H44O B109809 8-Dehydrocholesterol CAS No. 70741-38-7

8-Dehydrocholesterol

Cat. No.: B109809
CAS No.: 70741-38-7
M. Wt: 384.6 g/mol
InChI Key: VUKORTMHZDZZFR-BXAZICILSA-N
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Description

8-Dehydrocholesterol is a sterol intermediate in the biosynthesis of cholesterol. It is structurally similar to cholesterol but contains a double bond at the 8th position. This compound is significant in the study of cholesterol metabolism and related disorders, particularly Smith-Lemli-Opitz syndrome, where its levels are elevated due to a deficiency in the enzyme 7-dehydrocholesterol reductase .

Mechanism of Action

Target of Action

8-Dehydrocholesterol (8-DHC) is a metabolic intermediate in the biosynthesis of cholesterol . Its primary target is the enzyme 7-dehydrocholesterol reductase (DHCR7), which catalyzes the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol . The elevated concentration of 8-DHC is one of the diagnostic biochemical hallmarks of Smith-Lemli-Opitz syndrome (SLOS) .

Mode of Action

8-DHC interacts with DHCR7, a key enzyme in the final step of cholesterol biosynthesis . This interaction is crucial for the conversion of 7-DHC to cholesterol, a process that is essential for maintaining cellular and systemic functions .

Biochemical Pathways

The biochemical pathway involving 8-DHC is the cholesterol biosynthesis pathway . This pathway begins with acetyl-CoA and ends with the production of cholesterol. 8-DHC is an intermediate in this pathway, and its conversion to cholesterol is a critical step in maintaining cholesterol homeostasis .

Pharmacokinetics

As a lipophilic molecule, it is likely to have poor water solubility, which could impact its bioavailability

Result of Action

The action of 8-DHC results in the production of cholesterol, a vital lipid in higher eukaryotes . Cholesterol is essential for various physiological functions, including membrane structure, synthesis of steroid hormones, bile acids, and vitamin D . Disruption in the conversion of 8-DHC to cholesterol can lead to diseases such as SLOS .

Action Environment

The action of 8-DHC is influenced by various environmental factors. For instance, certain environmental molecules could potentially inhibit cholesterol biosynthesis, which could be a new link between environment and developmental disorders

Biochemical Analysis

Biochemical Properties

8-Dehydrocholesterol interacts with various enzymes, proteins, and other biomolecules in the body. It is a key intermediate in the cholesterol biosynthesis pathway . The conversion of this compound to cholesterol is catalyzed by the enzyme 7-dehydrocholesterol reductase . This interaction is crucial for the proper functioning of the cholesterol biosynthesis pathway .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, elevated concentrations of this compound are one of the diagnostic biochemical hallmarks of Smith-Lemli-Opitz syndrome (SLOS), a disorder of cholesterol biosynthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to cholesterol, which is a crucial step in the cholesterol biosynthesis pathway . This process involves binding interactions with the enzyme 7-dehydrocholesterol reductase, leading to changes in gene expression and enzyme activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that this compound levels can be significantly elevated in certain conditions, such as in patients with Smith-Lemli-Opitz syndrome .

Metabolic Pathways

This compound is involved in the cholesterol biosynthesis pathway . It interacts with the enzyme 7-dehydrocholesterol reductase, which catalyzes its conversion to cholesterol .

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of the cholesterol biosynthesis pathway . Specific details about the transporters or binding proteins it interacts with are currently limited.

Subcellular Localization

The subcellular localization of this compound is likely to be similar to that of other sterols involved in the cholesterol biosynthesis pathway . Specific studies detailing the subcellular localization of this compound are currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Dehydrocholesterol can be synthesized through the oxidation of cholesterol or its derivatives. One common method involves the use of strong oxidizing agents such as chromic acid or pyridinium chlorochromate to introduce the double bond at the 8th position .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biotechnological processes, including the fermentation of yeast or bacteria engineered to produce sterol intermediates. These processes are optimized for high yield and purity, utilizing advanced chromatographic techniques for separation and purification .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 8-Dehydrocholesterol is unique due to its specific role in the final steps of cholesterol biosynthesis and its involvement in genetic disorders like Smith-Lemli-Opitz syndrome. Its elevated levels serve as a biomarker for diagnosing and studying this condition .

Properties

IUPAC Name

(3S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21,23-24,28H,6-8,10-17H2,1-5H3/t19-,21+,23-,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKORTMHZDZZFR-BXAZICILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3=C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315054
Record name 8-Dehydrocholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 8-Dehydrocholesterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002027
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

70741-38-7
Record name 8-Dehydrocholesterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70741-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesta-5,8-dien-3beta-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070741387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Dehydrocholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-DEHYDROCHOLESTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R85BA49SYS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 8-Dehydrocholesterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002027
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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